molecular formula C8H16O2 B1582361 1,1-Cyclohexanedimethanol CAS No. 2658-60-8

1,1-Cyclohexanedimethanol

Cat. No.: B1582361
CAS No.: 2658-60-8
M. Wt: 144.21 g/mol
InChI Key: ORLQHILJRHBSAY-UHFFFAOYSA-N
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Description

1,1-Cyclohexanedimethanol is an organic compound with the chemical formula C₈H₁₆O₂. It is a colorless, low-melting solid that is widely used in the production of polyester resins. This compound is a diol, meaning it has two hydroxyl (OH) functional groups. Commercial samples of this compound typically consist of a mixture of cis and trans isomers .

Preparation Methods

1,1-Cyclohexanedimethanol is primarily produced through the catalytic hydrogenation of dimethyl terephthalate. The process involves two main steps:

    Conversion of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate: This step involves the hydrogenation of dimethyl terephthalate to form dimethyl 1,4-cyclohexanedicarboxylate.

    Hydrogenation to this compound: The dimethyl 1,4-cyclohexanedicarboxylate is further hydrogenated to produce this compound.

Industrial production methods often involve the use of copper-based catalysts and specific reaction conditions, such as temperature and pressure, to optimize yield and selectivity .

Chemical Reactions Analysis

1,1-Cyclohexanedimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Cyclohexanedimethanol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which 1,1-Cyclohexanedimethanol exerts its effects is primarily through its role as a monomer in polymerization reactions. The hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids to produce polyesters. The molecular targets and pathways involved include the catalytic sites on the polymerization catalysts and the reactive intermediates formed during the reaction .

Comparison with Similar Compounds

1,1-Cyclohexanedimethanol can be compared with other similar diols, such as:

The uniqueness of this compound lies in its ability to form polyesters with enhanced strength, clarity, and solvent resistance, making it a valuable compound in various industrial applications .

Properties

IUPAC Name

[1-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLQHILJRHBSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949427
Record name (Cyclohexane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2658-60-8
Record name 1,1-Cyclohexanedimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclohexane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using a procedure similar to that for Experiment 1, various ratios of 1,4-cyclohexanedimethanol were reacted with ε-caprolactone. Table 1 gives the ratio of moles to viscosity and amount of unreacted cyclohexanedimethanol.
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Synthesis routes and methods II

Procedure details

As a thermoplastic resin there was used a 5:4:1 (by mole) of terephthalic acid, bisphenol A-ethylene oxide adduct and linear polyester obtained from cyclohexane dimethanol (Tg: 62° C.; Mn: 4,500; Mw: 10,000). This thermoplastic resin was ground using a jet mill, and then classified using an air classifier to prepare a particulate material having d50 of 6 μm.
Quantity
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bisphenol A ethylene oxide
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polyester
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reactant
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Synthesis routes and methods III

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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